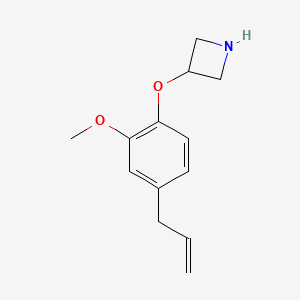
3-(4-Allyl-2-methoxyphenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines are synthesized through various methods. One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the intramolecular amination of organoboronates to provide azetidines . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .Molecular Structure Analysis
The molecular structure of 3-(4-Allyl-2-methoxyphenoxy)azetidine consists of a four-membered azetidine ring attached to a phenyl ring through an oxygen atom. The phenyl ring has a methoxy group and an allyl group attached to it.Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines are excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Anticancer Potential
The structural analogs and derivatives of 3-(4-Allyl-2-methoxyphenoxy)azetidine have shown significant anticancer potential. For instance, compounds synthesized from phenoxy-azetidine, including derivatives with methoxy and allyl groups, have been evaluated for their antiproliferative properties against various cancer cell lines. These compounds have displayed potent activity, indicating their potential as antitumor agents. Specifically, the interaction of these compounds with tubulin and their ability to disrupt microtubular structures in cancer cells highlight a critical mechanism through which they exert their anticancer effects, leading to cell cycle arrest and apoptosis (Thomas F. Greene et al., 2016; Deepa R. Parmar et al., 2021).
Synthesis and Biochemical Applications
Research has also focused on the synthesis methodologies of azetidine derivatives, including 3-phenoxy-azetidine compounds, showcasing the versatility of these molecules in drug discovery and development. Studies have described the efficient synthesis of diarylazetidines and their potential for further derivatization into drug-like compounds. This versatility underscores the potential of this compound derivatives in exploring new pharmacological activities (C. Denis et al., 2018).
Antioxidant and Anti-inflammatory Activities
The phenolic nature of the allyl-methoxy group, as seen in eugenol (4-allyl-2-methoxyphenol), suggests that derivatives of this compound could possess antioxidant and anti-inflammatory properties. Eugenol, closely related in structure, has been demonstrated to exert significant antioxidant activity, hinting at the potential of this compound derivatives to serve in similar capacities (I. Gülçin, 2011; S. Jaganathan & E. Supriyanto, 2012).
Future Directions
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have been used in drug discovery, polymerization, and as chiral templates . The future directions of azetidine research will likely focus on the synthesis, reactivity, and application of azetidines .
Properties
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h3,5-7,11,14H,1,4,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWYPRWWHGARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


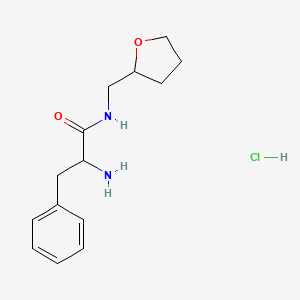

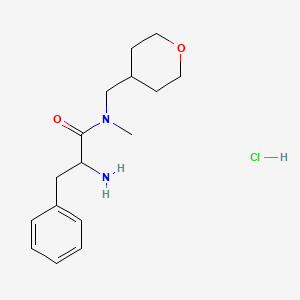
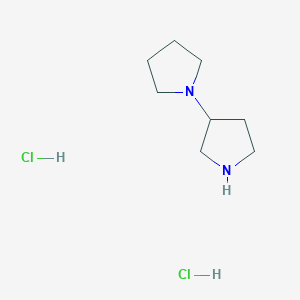
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)
![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)

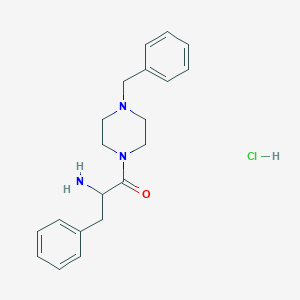
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)

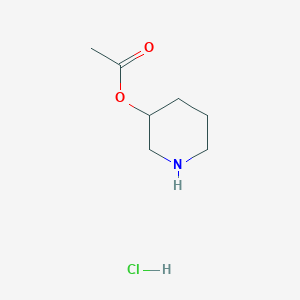
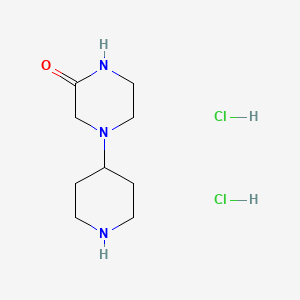
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)

